6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC11499922
Molecular Formula: C19H21N5O
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
![6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one -](/images/structure/VC11499922.png)
Specification
Molecular Formula | C19H21N5O |
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Molecular Weight | 335.4 g/mol |
IUPAC Name | 4-methyl-5-prop-2-enyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C19H21N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-9-10(2)8-11(3)16(15)22-18/h6,8-9H,1,7H2,2-5H3,(H2,20,21,22,23,24,25) |
Standard InChI Key | GMKLSXRTUUAEOD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC=C)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrimidin-4(3H)-one core substituted at positions 2, 5, and 6. Key structural features include:
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Position 2: Amino group linked to a 4,6,8-trimethylquinazoline moiety.
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Position 5: Propenyl (allyl) substituent.
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Position 6: Methyl group.
The quinazoline ring itself contains methyl groups at positions 4, 6, and 8, contributing to hydrophobicity .
Table 1: Key Computed Properties
The moderate LogP value (3.2) suggests balanced lipophilicity, potentially enhancing membrane permeability in biological systems .
Spectroscopic Characterization
1H NMR Data: Spectral signals correlate with the allyl group (δ 5.2–5.8 ppm, multiplet), aromatic protons from quinazoline (δ 7.1–8.3 ppm), and methyl groups (δ 2.1–2.6 ppm) .
Mass Spectrometry: The molecular ion peak at m/z 335.1746 confirms the molecular formula .
Synthesis and Reaction Pathways
Hypothetical Synthesis Route:
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Condensation of 4,6,8-trimethylquinazolin-2-amine with 5-allyl-6-methyl-2-chloropyrimidin-4(3H)-one in the presence of a palladium catalyst.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Parameter | Prediction | Rationale |
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Oral Bioavailability | Moderate | LogP = 3.2; 2 H-bond donors |
BBB Permeability | Low | High molecular weight (>500) |
CYP450 Inhibition | Likely | Aromatic nitrogen atoms |
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